molecular formula C12H24O2 B032929 Dodecanoic-d23 acid CAS No. 59154-43-7

Dodecanoic-d23 acid

Cat. No. B032929
CAS RN: 59154-43-7
M. Wt: 223.46 g/mol
InChI Key: POULHZVOKOAJMA-SJTGVFOPSA-N
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Description

Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. It is a white, powdery substance with a faint odor of bay oil or soap. Dodecanoic acid is widely used in the production of soaps, cosmetics, and industrial applications. The dodecanoic-d23 acid variant is a deuterated form of dodecanoic acid used in specialized scientific applications, particularly in molecular studies due to its labeled isotopes.

Synthesis Analysis

The synthesis of dodecanoic acid and its derivatives often involves biotransformation processes. For instance, Candida tropicalis has been used to convert petrochemical-based n-dodecanes to corresponding dicarboxylic acids, including dodecanoic acid, by targeted functionalization (Funk et al., 2017). This biotransformation approach is particularly relevant due to the increasing demand for green chemicals and sustainable production methods.

Molecular Structure Analysis

Dodecanoic acid molecules generally adopt a lamellar bilayer structure in the solid state, with alkyl chains in an all-trans conformation. This structure is significant in understanding the physical and chemical properties of the acid (Binnemans et al., 2000). The deuterated variant, dodecanoic-d23 acid, would have similar structural properties, albeit with the presence of deuterium atoms.

Chemical Reactions and Properties

Dodecanoic acid participates in various chemical reactions typical of fatty acids. It can form esters and salts, react with alkalis to produce soap, and undergo oxidation. The presence of deuterium in dodecanoic-d23 acid may influence its reaction kinetics and mechanisms, especially in NMR studies where deuterium is used as a label for tracking molecular interactions (Vold et al., 1998).

Safety And Hazards

Dodecanoic-d23 acid is classified as causing serious eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance . In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention .

Future Directions

The use of Dodecanoic-d23 acid and similar compounds in the synthesis of pharmaceuticals and reduction of side effects in drug loading indicates potential future directions in the field of medicine . Additionally, the role of Dodecanoic-d23 acid in the ketonic decarboxylation process, which is gaining attention for its potential in producing sustainable ketones, suggests future directions in the field of green energy .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-SJTGVFOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583743
Record name (~2~H_23_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic-d23 acid

CAS RN

59154-43-7
Record name (~2~H_23_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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